molecular formula C17H13BrO3 B13005943 Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate CAS No. 1706453-28-2

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate

Cat. No.: B13005943
CAS No.: 1706453-28-2
M. Wt: 345.2 g/mol
InChI Key: LBYDABZNRBGQMO-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate is an organic compound that features a propargyl group attached to a benzyloxy-substituted bromobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate typically involves the reaction of 4-(benzyloxy)-3-bromobenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The propargyl group can be oxidized to form different functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate involves its interaction with various molecular targets. The propargyl group can undergo click chemistry reactions, forming covalent bonds with biological molecules. This property makes it useful in labeling and tracking biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Propyn-1-yloxy)benzoic acid
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate is unique due to the presence of both a propargyl group and a benzyloxy-substituted bromobenzoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .

Properties

CAS No.

1706453-28-2

Molecular Formula

C17H13BrO3

Molecular Weight

345.2 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H13BrO3/c1-2-10-20-17(19)14-8-9-16(15(18)11-14)21-12-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2

InChI Key

LBYDABZNRBGQMO-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

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